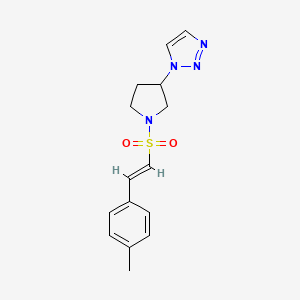

(E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

1-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-yl]triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c1-13-2-4-14(5-3-13)7-11-22(20,21)18-9-6-15(12-18)19-10-8-16-17-19/h2-5,7-8,10-11,15H,6,9,12H2,1H3/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIDSOMGHFVCHN-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a member of the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this specific compound, exploring its potential therapeutic applications and mechanisms of action based on current research findings.

Overview of 1,2,3-Triazoles

1,2,3-Triazoles are five-membered heterocyclic compounds known for their pharmacological versatility. They exhibit a range of biological activities including:

- Antimicrobial : Effective against various bacteria and fungi.

- Anticancer : Show potential in inhibiting tumor growth.

- Antiviral : Capable of combating viral infections.

- Neuroprotective : May protect against neurodegenerative diseases.

The incorporation of the triazole ring into drug design has led to improved bioavailability and lower toxicity compared to other scaffolds .

Synthesis of this compound

The synthesis typically involves the coupling of a pyrrolidine derivative with a sulfonyl group and a triazole moiety. The specific synthetic route may vary but often includes:

- Formation of the triazole ring via azide-alkyne cycloaddition.

- Subsequent functionalization to introduce the pyrrolidine and sulfonyl groups.

This synthetic versatility allows for modifications that can enhance biological activity or selectivity against specific targets .

Anticancer Activity

Recent studies have shown that 1,2,3-triazole derivatives possess significant anticancer properties. For instance:

- Mechanism : These compounds may inhibit key enzymes involved in cancer cell proliferation. The presence of the triazole ring facilitates interactions with target proteins due to its planar structure and ability to form hydrogen bonds.

- Case Study : A related compound demonstrated an IC50 value of 1.1 μM against MCF-7 breast cancer cells, indicating potent antiproliferative effects .

Antimicrobial Effects

The antimicrobial activity of triazole derivatives is well-documented:

- Spectrum : They exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi.

- Research Findings : Compounds similar to this compound have shown effective inhibition against Escherichia coli and Staphylococcus aureus, making them viable candidates for further development in treating infections .

Neuroprotective Properties

The neuroprotective potential of triazoles is particularly relevant in the context of neurodegenerative diseases:

- Cholinesterase Inhibition : The triazole ring has been linked to inhibition of acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. This activity may stem from the nitrogen atoms in the triazole facilitating enzyme-inhibitor interactions .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonylpyrrolidine-Triazole Motifs

(E)-4-Phenyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

- Molecular Formula : C20H20N4O2S

- Molecular Weight : 380.5 g/mol

- Key Differences : Lacks the 4-methyl group on the styryl moiety, reducing steric bulk and slightly decreasing hydrophobicity. This compound shares the sulfonylated pyrrolidine-triazole scaffold but may exhibit reduced metabolic stability compared to the 4-methyl derivative due to the absence of the methyl group .

Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate

- Molecular Formula : C14H14N4O2

- Molecular Weight : 294.3 g/mol

- Key Differences: Replaces the sulfonylated pyrrolidine with a pyridine-ester group.

Styryl-Containing Heterocycles

(E)-4-(4-Chlorostyryl)-3(5)-(2-dodecyloxyphenyl)-1H-pyrazole (6d)

- Molecular Formula : C31H38ClN3O

- Molecular Weight : 516.1 g/mol

- Key Differences : Features a pyrazole core with a 4-chlorostyryl group. The chlorine atom enhances electrophilicity, while the dodecyloxy chain increases lipophilicity. Unlike the target compound, this molecule lacks the triazole-sulfonyl motif, which may limit its versatility in drug design .

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

- Molecular Formula : C27H21Cl3N8O

- Molecular Weight : 595.9 g/mol

- Key Differences : Incorporates a trichlorophenylhydrazineylidene-pyrazole group. The trichlorophenyl moiety enhances halogen bonding but introduces significant hydrophobicity. The triazole-methoxyphenyl group differs from the sulfonylated pyrrolidine in the target compound, altering solubility and target affinity .

Pharmacological and Physicochemical Properties

Solubility and Stability

- Target Compound: The sulfonyl group increases polarity (logP ~1.5 estimated), while the 4-methylstyryl moiety adds moderate hydrophobicity. This balance may improve aqueous solubility compared to fully nonpolar styryl pyrazoles (logP >4) .

- Comparison : Pyridine- and phenyl-substituted triazoles (e.g., –9) show higher solubility in polar solvents but lower metabolic stability due to ester hydrolysis .

Data Tables

Table 1. Structural and Physicochemical Comparison

*Estimated using fragment-based methods. †Theoretical yields based on CuAAC optimization .

Q & A

Q. What are the optimal synthetic conditions for constructing the 1,2,3-triazole core in this compound?

The triazole moiety is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which ensures regioselective 1,4-substitution. Key parameters include:

- Catalyst system: CuSO₄/sodium ascorbate in a 1:1 THF/water solvent mixture at 50°C for 16 hours .

- Reagent ratios: A 1:1 molar ratio of azide to alkyne precursors minimizes side reactions .

- Workup: Post-reaction purification via column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) achieves >95% purity .

Q. How is the compound purified, and what analytical methods confirm its structural integrity?

Q. What solvent systems are compatible with this compound for biological assays?

The compound dissolves in polar aprotic solvents (DMSO, DMF) at 10 mM concentrations. For aqueous buffers (e.g., PBS), solubilize in DMSO first (final DMSO ≤1% v/v) to avoid precipitation .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in the sulfonylation step of pyrrolidine?

Low yields often arise from:

Q. What mechanistic insights explain the regioselectivity of the triazole formation?

CuAAC proceeds via a stepwise mechanism where Cu(I) coordinates the alkyne, lowering the activation barrier for azide cycloaddition. The 1,4-regioselectivity is dictated by the electronic preference of the Cu-acetylide intermediate, favoring terminal alkyne attack at the β-position of the azide .

Q. How does the (E)-styryl sulfonyl group influence bioactivity in structure-activity relationship (SAR) studies?

- Electron-withdrawing effect: The sulfonyl group enhances metabolic stability by reducing oxidative degradation .

- Conformational rigidity: The (E)-styryl motif restricts pyrrolidine ring flexibility, potentially improving target binding affinity. Comparative studies with (Z)-isomers show 2–3× lower IC₅₀ values for (E)-configured analogs in kinase inhibition assays .

Q. How can conflicting NMR data (e.g., split signals) be resolved for this compound?

- Dynamic effects: Rotameric splitting in the sulfonyl-pyrrolidine group can be suppressed by heating the NMR sample to 60°C .

- Crystallography: Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves ambiguous NOE correlations or coupling constants.

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.